4-Chloro-2-fluoro-1-isocyanatobenzene

Description

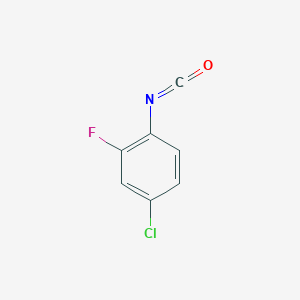

4-Chloro-2-fluoro-1-isocyanatobenzene (CAS: 247092-09-7) is an aromatic isocyanate with the molecular formula C₇H₃ClFNO and a molecular weight of 171.55 g/mol . Structurally, it features:

- A chloro (-Cl) substituent at position 4.

- A fluoro (-F) substituent at position 2.

- A reactive isocyanate (-N=C=O) group at position 1.

The compound is widely used in pharmaceutical and agrochemical synthesis due to the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the isocyanate group. Its SMILES notation is C1=CC(=C(C=C1N=C=O)F)Cl, and its InChIKey is FJCNKXISAICRIT-UHFFFAOYSA-N .

Properties

IUPAC Name |

4-chloro-2-fluoro-1-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFPUBQPIUYQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296873 | |

| Record name | 4-Chloro-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69922-26-5 | |

| Record name | 4-Chloro-2-fluorophenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69922-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-fluoro-1-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 4-chloro-2-fluoroaniline with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process includes the careful handling of phosgene, a toxic and hazardous reagent, under strict safety protocols. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-1-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Addition Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.

Cycloaddition Reactions: It can undergo [2+2] cycloaddition reactions with alkenes to form cyclic compounds.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Alkenes: Participate in cycloaddition reactions under the influence of catalysts.

Major Products

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Cyclic Compounds: Formed from cycloaddition reactions with alkenes.

Scientific Research Applications

4-Chloro-2-fluoro-1-isocyanatobenzene is widely used in scientific research due to its versatile reactivity:

Mechanism of Action

The mechanism of action of 4-chloro-2-fluoro-1-isocyanatobenzene involves its reactivity with nucleophiles such as amines and alcohols. The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of ureas and carbamates, which are key intermediates in various chemical processes .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The following table summarizes key differences between 4-chloro-2-fluoro-1-isocyanatobenzene and analogous compounds:

Functional Group Variants

- 5-Chloro-2-fluorophenyl isothiocyanate (CAS: 247170-25-8): Replaces the isocyanate (-NCO) with an isothiocyanate (-NCS) group. The sulfur atom increases hydrophobicity and alters reactivity (e.g., slower reactions with amines) .

Key Findings from Comparative Analysis

Reactivity Trends :

- Electron-withdrawing groups (e.g., -CF₃, -Cl) increase the electrophilicity of the isocyanate group, accelerating reactions with nucleophiles like amines or alcohols. For example, 4-chloro-2-(trifluoromethyl)phenyl isocyanate exhibits faster reaction kinetics than the target compound .

- Positional isomerism significantly impacts reactivity. For instance, 4-chloro-1-fluoro-2-isocyanatobenzene (fluorine at position 1) shows reduced electrophilicity compared to the target compound (fluorine at position 2) due to weaker resonance effects .

Physical Properties: Compounds with bulky substituents (e.g., chloromethyl in 67098-97-9) have higher molecular weights and boiling points . Halogen positioning influences polarity and solubility. For example, 4-chloro-2,6-difluorophenyl isocyanate is less soluble in polar solvents than the mono-fluoro target compound .

Safety and Handling :

- All aryl isocyanates are moisture-sensitive and release toxic gases (e.g., HCl, HF) upon hydrolysis. The trifluoromethyl derivative (16588-69-5) requires stricter handling due to its higher reactivity .

Notes on Data Limitations

- Limited experimental data (e.g., boiling points, exact solubility) are available for some analogs. Comparisons rely on structural inferences and electronic effect principles.

- Safety data for this compound highlight hazards such as lachrymatory effects and moisture sensitivity, consistent with other isocyanates .

Biological Activity

4-Chloro-2-fluoro-1-isocyanatobenzene is an aromatic compound characterized by the presence of both chlorine and fluorine substituents on a benzene ring, along with an isocyanate functional group. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and material science.

The molecular formula of this compound is C7H3ClFNO, and its InChI key is HHFPUBQPIUYQJW-UHFFFAOYSA-N. The compound can be represented in SMILES notation as ClC1=CC=C(C=C1N=C=O)F. Its physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 173.56 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its isocyanate group, which can react with nucleophiles in biological systems. This reactivity allows it to form covalent bonds with amino acids, particularly cysteine and lysine residues in proteins, potentially leading to alterations in protein function.

Toxicological Studies

Research indicates that compounds containing isocyanate groups can exhibit cytotoxicity and mutagenicity. For instance, studies have shown that exposure to isocyanates can lead to respiratory sensitization and other adverse health effects. The specific toxicological profile of this compound has not been extensively documented, but structural analogs suggest caution due to potential irritant properties.

Case Studies

- Respiratory Effects : A study examining the effects of various isocyanates on lung epithelial cells demonstrated that exposure could lead to inflammation and cytotoxicity, indicating a need for careful handling of compounds like this compound in laboratory settings .

- Reactivity with Biological Molecules : Research has shown that isocyanates can react with glutathione and other thiol-containing compounds, leading to the formation of adducts that may interfere with cellular signaling pathways .

Applications in Research

This compound has potential applications in synthetic organic chemistry as a building block for more complex molecules. Its unique reactivity allows for the development of novel pharmaceuticals and agrochemicals.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 4-Fluorobenzyl isocyanate | Benzyl group instead of chlorine | Different reactivity profile |

| 3,4-Difluorophenyl isocyanate | Contains two fluorine atoms | Enhanced reactivity due to increased electronegativity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.